Ethyl 2-(isoquinolin-7-ylamino)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(isoquinolin-7-ylamino)benzoate typically involves the reaction of isoquinoline derivatives with benzoic acid derivatives under specific conditions. One common method is the esterification reaction, where benzoic acid is reacted with ethanol in the presence of a catalyst such as sulfuric acid to form benzoic acid ethyl ester. This ester is then reacted with isoquinoline derivatives to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions, including temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isoquinolin-7-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Ethyl 2-(isoquinolin-7-ylamino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-(isoquinolin-7-ylamino)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Isoquinolin-7-ylamino)-benzoic acid methyl ester
- 2-(Isoquinolin-7-ylamino)-benzoic acid propyl ester
- 2-(Isoquinolin-7-ylamino)-benzoic acid butyl ester
Uniqueness
Ethyl 2-(isoquinolin-7-ylamino)benzoate is unique due to its specific ester group, which can influence its reactivity and properties. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester may exhibit different solubility, stability, and biological activity, making it suitable for specific applications.
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
ethyl 2-(isoquinolin-7-ylamino)benzoate |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16-5-3-4-6-17(16)20-15-8-7-13-9-10-19-12-14(13)11-15/h3-12,20H,2H2,1H3 |
InChI Key |
PDPFLDKCECLVAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC2=CC3=C(C=C2)C=CN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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